Vinblastine sulfate

Descripción

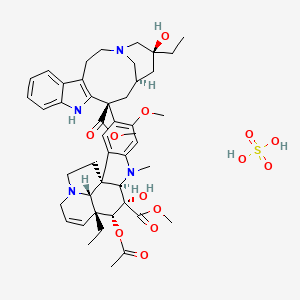

This compound is the sulfate salt of vinblastine, a natural alkaloid isolated from the plant Catharanthus roseus (Madagascar periwinkle) with antineoplastic properties. Vinblastine disrupts microtubule formation and function during mitosis and interferes with glutamic acid metabolism. (NCI04)

Antitumor alkaloid isolated from Vinca rosea. (Merck, 11th ed.)

Propiedades

IUPAC Name |

methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15R,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate;sulfuric acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H58N4O9.H2O4S/c1-8-42(54)23-28-24-45(40(52)57-6,36-30(15-19-49(25-28)26-42)29-13-10-11-14-33(29)47-36)32-21-31-34(22-35(32)56-5)48(4)38-44(31)17-20-50-18-12-16-43(9-2,37(44)50)39(59-27(3)51)46(38,55)41(53)58-7;1-5(2,3)4/h10-14,16,21-22,28,37-39,47,54-55H,8-9,15,17-20,23-26H2,1-7H3;(H2,1,2,3,4)/t28-,37-,38+,39+,42-,43+,44+,45-,46-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDQAABAKXDWYSZ-PNYVAJAMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@]1(C[C@H]2C[C@@](C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H58N4O9.H2O4S, C46H60N4O13S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | VINBLASTINE SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21219 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601017133 | |

| Record name | Vinblastine sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601017133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

909.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Vinblastine sulfate appears as an anticancer drug. White to slightly yellow crystalline powder. (NTP, 1992) | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | VINBLASTINE SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21219 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

greater than or equal to 10 mg/mL at 76.1 °F (NTP, 1992) | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | VINBLASTINE SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21219 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

143-67-9 | |

| Record name | VINBLASTINE SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21219 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Vinblastine sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=143-67-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vinblastine sulfate [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000143679 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vinblastine sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601017133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Vinblastine sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.097 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VINBLASTINE SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N00W22YO2B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

543 to 545 °F (NTP, 1992) | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | VINBLASTINE SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21219 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

The Core Mechanism of Vinblastine Sulfate's Action on Microtubules: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vinblastine (B1199706) sulfate (B86663), a vinca (B1221190) alkaloid derived from Catharanthus roseus, remains a cornerstone of various chemotherapy regimens. Its clinical efficacy is rooted in its potent interaction with tubulin, the fundamental protein subunit of microtubules. This technical guide provides a comprehensive examination of the molecular and cellular mechanisms by which vinblastine disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis. We will delve into the specifics of its binding to tubulin, its profound effects on microtubule dynamic instability, and the downstream signaling pathways that culminate in cell death. This guide also offers detailed protocols for key experimental assays used to investigate these phenomena and presents quantitative data in a structured format to facilitate a deeper understanding and further research in the field of microtubule-targeting agents.

Introduction

Microtubules are highly dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers. They are integral to a multitude of cellular functions, including the maintenance of cell structure, intracellular transport, and the formation of the mitotic spindle, which is essential for chromosomal segregation during cell division.[1][2] The dynamic nature of microtubules, characterized by phases of polymerization (growth) and depolymerization (shortening), is tightly regulated and critical for their function.[3] This dynamic instability makes them a prime target for anticancer drugs.[4]

Vinblastine is a potent microtubule-destabilizing agent that exerts its cytotoxic effects by interfering with these crucial microtubule dynamics.[5][6] At low concentrations, it suppresses microtubule dynamics, while at higher concentrations, it leads to a reduction in microtubule polymer mass.[5] This interference with microtubule function ultimately triggers a mitotic checkpoint, leading to cell cycle arrest in the M phase and subsequent programmed cell death (apoptosis).[1][7]

Mechanism of Action: From Tubulin Binding to Cellular Demise

The primary mechanism of action of vinblastine involves its direct binding to tubulin, which sets off a cascade of events that disrupt microtubule function and lead to cell death.

Binding to Tubulin

Vinblastine binds to a specific site on β-tubulin, known as the vinca-binding site, which is distinct from the binding sites of other microtubule-targeting agents like colchicine (B1669291) and taxanes.[8] This binding occurs at the interface between two tubulin heterodimers, effectively introducing a "wedge" that interferes with the proper assembly of microtubules.[9] X-ray crystallography has revealed that the vinblastine binding site is located at an intermolecular contact in the microtubule, sharing a hydrophobic groove on the α-tubulin surface.[9]

The binding of vinblastine to tubulin is characterized by high affinity. Studies have identified two classes of binding sites: high-affinity sites and low-affinity sites. The high-affinity sites are believed to be responsible for the drug's potent effects at low concentrations.

Disruption of Microtubule Dynamics

The binding of vinblastine to tubulin has profound effects on the dynamic instability of microtubules. Even at nanomolar concentrations, vinblastine potently suppresses this dynamic behavior without causing net depolymerization of microtubules.[10][11] Key effects include:

-

Suppression of Growth and Shortening Rates: Vinblastine significantly reduces the rates at which microtubules grow and shorten.[9][11]

-

Decreased Catastrophe Frequency: It lowers the frequency of "catastrophe," the transition from a state of growth or pause to rapid shortening.[9][11]

-

Increased Pause Duration: The average duration of a "pause," a state where neither growth nor shortening is detectable, is significantly increased in the presence of vinblastine.[9][11]

This "kinetic capping" of microtubule ends effectively freezes their dynamics, rendering them dysfunctional.[11]

Induction of Tubulin Self-Association

At higher concentrations, vinblastine induces the self-association of tubulin into spiral aggregates or paracrystals, which are tightly packed arrays of tubulin.[12][13] This process sequesters tubulin dimers, further preventing their incorporation into functional microtubules.

Cellular Consequences

The disruption of microtubule dynamics and structure by vinblastine has severe consequences for the cell, primarily affecting cell division:

-

Mitotic Arrest: The inability to form a functional mitotic spindle due to dysfunctional microtubules leads to the arrest of the cell cycle at the metaphase/anaphase transition.[1][2] The chromosomes, unable to properly align and segregate, activate the mitotic checkpoint.

-

Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[1][7] This is a key mechanism by which vinblastine eliminates rapidly proliferating cancer cells.

Quantitative Data

The following tables summarize key quantitative data regarding the interaction of vinblastine with tubulin and its effects on cells.

Table 1: Vinblastine Binding to Tubulin

| Parameter | Value | Species/System | Reference |

| High-Affinity Binding Sites | |||

| Number of Sites per Tubulin Dimer | 2 | Embryonic chick brain tubulin | |

| Association Constant (Ka) | 3-5 x 105 L/mol | Embryonic chick brain tubulin | |

| Dissociation Constant (Kd) | 0.54 µM | Calf brain tubulin | [10] |

| Low-Affinity Binding Sites | |||

| Dissociation Constant (Kd) | 14 µM | Calf brain tubulin | [10] |

| Binding to Stabilized Microtubules | |||

| Number of Sites per Tubulin Monomer | 1.4-1.7 | Bovine brain microtubules | [14] |

| Association Constant (Ka) | 3-4 x 103 M-1 | Bovine brain microtubules | [14] |

Table 2: Effects of Vinblastine on Microtubule Dynamic Instability in Living Cells (BS-C-1)

| Parameter | Control | 32 nM Vinblastine | Reference |

| Growth Rate (µm/min) | 11.0 ± 3.5 | 6.8 ± 2.4 | [11] |

| Shortening Rate (µm/min) | 17.1 ± 6.0 | 9.9 ± 4.1 | [11] |

| Catastrophe Frequency (events/s) | 0.019 ± 0.010 | 0.007 ± 0.004 | [11] |

| Dynamicity (µm/s) | - | Reduced by 75% | [11] |

| Time in Pause (%) | 31.6 ± 14.1 | 58.1 ± 14.8 | [11] |

Table 3: IC50 Values of Vinblastine in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| A2780 | Ovarian Cancer | 3.92–5.39 | |

| MCF7 | Breast Cancer | 1.72–3.13 | |

| HeLa | Cervical Cancer | Varies by assay | [15] |

| U2OS | Osteosarcoma | 6.1 (for mitotic accumulation) | [16] |

| PC3 | Prostate Cancer | Varies by study | [17] |

| LNCaP | Prostate Cancer | Varies by study | [17] |

Experimental Protocols

In Vitro Tubulin Polymerization Assay

This assay measures the effect of vinblastine on the assembly of purified tubulin into microtubules in a cell-free system. Polymerization is monitored by an increase in turbidity (light scattering) at 340-350 nm.

Materials:

-

Lyophilized tubulin protein (>99% pure)

-

General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)

-

GTP solution (10 mM)

-

Vinblastine sulfate stock solution (in DMSO or water)

-

96-well microplate

-

Temperature-controlled microplate reader

Procedure:

-

Reagent Preparation:

-

Reconstitute tubulin in General Tubulin Buffer to a final concentration of 3-5 mg/mL. Keep on ice.

-

Prepare a working solution of GTP by diluting the stock to 1 mM in General Tubulin Buffer.

-

Prepare serial dilutions of vinblastine in General Tubulin Buffer. Include a vehicle control (DMSO or water).

-

-

Assay Setup (on ice):

-

In a 96-well plate, add the desired volume of vinblastine dilutions or vehicle control.

-

Add the tubulin solution to each well.

-

Add glycerol to a final concentration of 10% (v/v) to promote polymerization.

-

Initiate the reaction by adding GTP to a final concentration of 1 mM.

-

-

Measurement:

-

Data Analysis:

-

Plot absorbance versus time to generate polymerization curves.

-

Determine the effect of vinblastine by comparing the rate and extent of polymerization in treated samples to the control. Calculate the IC₅₀ for polymerization inhibition.

-

Immunofluorescence Staining of Microtubules

This protocol allows for the visualization of the microtubule network within cells treated with vinblastine, revealing changes in microtubule organization and the formation of paracrystals.

Materials:

-

Cells cultured on glass coverslips

-

This compound

-

Phosphate-buffered saline (PBS)

-

Fixative (e.g., -20°C methanol (B129727) or 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1-5% BSA or normal goat serum in PBS)

-

Primary antibody (e.g., mouse anti-α-tubulin or rabbit anti-β-tubulin)

-

Fluorophore-conjugated secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488)

-

Nuclear counterstain (e.g., DAPI)

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment:

-

Seed cells onto sterile glass coverslips in a culture dish and allow them to adhere.

-

Treat the cells with various concentrations of vinblastine for the desired duration (e.g., 4-24 hours). Include a vehicle-treated control.[12]

-

-

Fixation:

-

Gently wash the cells twice with pre-warmed PBS.

-

Fix the cells with ice-cold methanol for 5-10 minutes at -20°C or with 4% paraformaldehyde for 15 minutes at room temperature.

-

-

Permeabilization (if using paraformaldehyde fixation):

-

Wash the cells three times with PBS.

-

Incubate with permeabilization buffer for 10-15 minutes at room temperature.

-

-

Blocking:

-

Wash the cells three times with PBS.

-

Incubate with blocking buffer for 30-60 minutes at room temperature to reduce non-specific antibody binding.

-

-

Antibody Incubation:

-

Dilute the primary anti-tubulin antibody in blocking buffer according to the manufacturer's instructions.

-

Incubate the coverslips with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.

-

Wash the cells three times with PBS.

-

Dilute the fluorophore-conjugated secondary antibody in blocking buffer. Protect from light.

-

Incubate with the secondary antibody solution for 1 hour at room temperature in the dark.

-

-

Counterstaining and Mounting:

-

Wash the cells three times with PBS.

-

Incubate with DAPI solution for 5 minutes to stain the nuclei.

-

Wash once with PBS.

-

Mount the coverslips onto microscope slides using antifade mounting medium.

-

-

Imaging:

Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on their DNA content, allowing for the assessment of vinblastine-induced mitotic arrest.

Materials:

-

Cell suspension

-

This compound

-

PBS

-

Fixative (e.g., ice-cold 70% ethanol)

-

Propidium iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment:

-

Culture cells to the desired density.

-

Treat cells with vinblastine at various concentrations and for different time points. Include a vehicle-treated control.

-

-

Cell Harvesting and Fixation:

-

Harvest the cells (e.g., by trypsinization for adherent cells) and wash with PBS.

-

Resuspend the cell pellet in a small volume of PBS.

-

While vortexing gently, add ice-cold 70% ethanol (B145695) dropwise to fix the cells.

-

Incubate the cells on ice or at -20°C for at least 30 minutes (or overnight).

-

-

Staining:

-

Centrifuge the fixed cells and discard the ethanol.

-

Wash the cells with PBS.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate for 15-30 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells on a flow cytometer, exciting the PI with a 488 nm laser and detecting the emission at ~617 nm.

-

Collect data for at least 10,000-20,000 events per sample.

-

-

Data Analysis:

-

Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to generate a DNA content histogram.

-

Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase indicates mitotic arrest.

-

Visualizations

Signaling Pathway of Vinblastine Action

Caption: The signaling cascade initiated by vinblastine binding to tubulin.

Experimental Workflow for Tubulin Polymerization Assay

References

- 1. researchgate.net [researchgate.net]

- 2. Flow cytometric evaluation of the cell cycle perturbations induced by S12363, a new vinca alkaloid derivative [pubmed.ncbi.nlm.nih.gov]

- 3. Protocol for observing microtubules and microtubule ends in both fixed and live primary microglia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Immunofluorescence Staining of Paraffin Sections Step by Step [frontiersin.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Vinblastine induces acute, cell cycle phase-independent apoptosis in some leukemias and lymphomas and can induce acute apoptosis in others when Mcl-1 is suppressed - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. molbiolcell.org [molbiolcell.org]

- 10. Photoaffinity labeling of tubulin subunits with a photoactive analogue of vinblastine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Vinblastine suppresses dynamics of individual microtubules in living interphase cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Binding of vinblastine to stabilized microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. aacrjournals.org [aacrjournals.org]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. How to Prepare your Specimen for Immunofluorescence Microscopy | Learn & Share | Leica Microsystems [leica-microsystems.com]

- 18. Flow cytometry with PI staining | Abcam [abcam.com]

- 19. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

The Serendipitous Discovery and Enduring Legacy of Vinblastine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vinblastine (B1199706), a cornerstone of combination chemotherapy for decades, stands as a testament to the power of natural product drug discovery. Originally isolated from the Madagascar periwinkle, Catharanthus roseus, its journey from a traditional herbal remedy for diabetes to a potent anti-cancer agent is a classic example of scientific serendipity, rigorous chemical investigation, and clinical validation. This technical guide provides an in-depth exploration of the discovery, history, and core scientific principles underlying vinblastine. It includes a detailed chronology of its development, quantitative data on its yield and clinical efficacy, comprehensive experimental protocols for its isolation, and visualizations of its biosynthesis and mechanism of action.

A History of Serendipity: From Folklore to Chemotherapy

The discovery of vinblastine was an unintentional yet momentous outcome of investigating the ethnobotanical uses of Catharanthus roseus.[1] Traditionally, infusions of the plant's leaves were used in various parts of the world, including Jamaica and the Philippines, as a folk remedy for diabetes.[2][3]

In the 1950s, two independent research groups were drawn to the plant for its purported anti-diabetic properties. Canadian scientists Dr. Robert Noble and Dr. Charles Beer at the University of Western Ontario began investigating extracts, hoping to isolate a novel hypoglycemic agent.[4][5][6] Concurrently, a team at the pharmaceutical company Eli Lilly and Company was pursuing similar research.[7]

The pivotal moment came when Dr. Noble's team, upon injecting a crude extract of C. roseus leaves into rabbits, found it had little effect on blood sugar levels.[5] Instead, they observed a dramatic and unexpected outcome: a sharp decrease in the animals' white blood cell counts (leukopenia).[8] Recognizing that uncontrolled proliferation of white blood cells is a hallmark of leukemia, they astutely hypothesized that the plant extract might contain a potent anti-cancer compound. This observation shifted the entire focus of their research from diabetes to oncology.

Following this lead, Dr. Beer successfully isolated the active alkaloid, initially named vincaleukoblastine, which was later shortened to vinblastine.[9] The collaboration between the academic researchers and the industrial capacity of Eli Lilly accelerated the development of vinblastine into a clinically viable drug, ultimately leading to its approval and integration into cancer treatment protocols.[7]

Logical Flow of Discovery

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. The juice of fresh leaves of Catharanthus roseus Linn. reduces blood glucose in normal and alloxan diabetic rabbits - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-diabetic potential of Catharanthus roseus Linn. and its effect on the glucose transport gene (GLUT-2 and GLUT-4) in streptozotocin induced diabetic wistar rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Poisoning the spindle: serendipity and discovery of the anti-tumor properties of the Vinca alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cmaj.ca [cmaj.ca]

- 6. science.ca : Charles Beer [science.ca]

- 7. The evolution of cancer research and drug discovery at Lilly Research Laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. drugs.com [drugs.com]

- 9. utppublishing.com [utppublishing.com]

Vinblastine Sulfate's Effect on Microtubule Dynamic Instability: A Technical Guide

Abstract

Vinblastine (B1199706) sulfate, a cornerstone of chemotherapy for decades, exerts its potent anti-cancer effects by targeting tubulin and disrupting the essential process of microtubule dynamics. Its mechanism is multifaceted and exquisitely concentration-dependent. At low, clinically relevant nanomolar concentrations, vinblastine's primary action is not the wholesale depolymerization of microtubules, but rather the kinetic stabilization and suppression of their dynamic instability.[1][2][3][4] This leads to the arrest of mitosis and subsequent cell death. At higher micromolar concentrations, it induces significant microtubule depolymerization and the formation of tubulin paracrystals.[5][6] This guide provides an in-depth technical overview of vinblastine's effects on microtubule dynamics, presenting key quantitative data, detailed experimental protocols for its study, and visualizations of its mechanistic action for researchers, scientists, and drug development professionals.

Introduction to Microtubule Dynamics

Microtubules are essential cytoskeletal polymers composed of α/β-tubulin heterodimers.[7] They are not static structures but exist in a state of perpetual non-equilibrium dynamics known as "dynamic instability."[8][9] This behavior, critical for processes like cell division, motility, and intracellular transport, is characterized by stochastic transitions between phases of slow growth (polymerization) and rapid shortening (depolymerization).[8][10]

The key parameters governing dynamic instability are:

-

Growth Rate: The speed at which tubulin dimers are added to the microtubule end.

-

Shortening Rate: The speed at which tubulin dimers are lost from the microtubule end.

-

Catastrophe Frequency: The frequency of transition from a growing state to a shortening state.[11]

-

Rescue Frequency: The frequency of transition from a shortening state back to a growing state.[11]

Disruption of the precise regulation of these parameters, particularly within the mitotic spindle, is a validated strategy for cancer therapy.

Mechanism of Action of Vinblastine Sulfate

Vinblastine's interaction with tubulin is complex, leading to distinct cellular outcomes based on its concentration.

Binding to the Vinca Domain

Vinblastine binds to a specific site on β-tubulin, known as the Vinca domain. This site is located at the interface between two tubulin heterodimers, allowing vinblastine to interfere with the longitudinal association of tubulin molecules.[10]

Concentration-Dependent Effects

Low Concentrations (Nanomolar Range): Suppression of Dynamic Instability At low concentrations (e.g., 3-64 nM in cells), vinblastine potently suppresses dynamic instability without causing significant net microtubule depolymerization.[1][2][3][4] Instead of inducing disassembly, it acts as a "kinetic cap" at the microtubule ends.[1][2][4][12][13] This binding suppresses both the growth and shortening rates and decreases the catastrophe frequency.[1][2][3][4] Consequently, microtubules spend significantly more time in a "pause" or attenuated state, where they are neither growing nor shortening detectably.[1][2][4][13] This suppression of dynamics is sufficient to disrupt the delicate balance of forces required for mitotic spindle function, leading to metaphase arrest and inhibition of cell division.[14][15]

High Concentrations (Micromolar Range): Microtubule Depolymerization At higher concentrations (e.g., >100 nM), vinblastine's effects become more pronounced. It binds stoichiometrically along the microtubule lattice, with approximately 1.4-1.7 binding sites per tubulin molecule.[5] This extensive binding is thought to induce a conformational change in the tubulin protofilaments, causing them to peel away from the microtubule wall and self-associate into coiled spiral aggregates and crystalline structures known as paracrystals.[5][6][16] This leads to a net loss of microtubule polymer mass.[14]

References

- 1. Vinblastine suppresses dynamics of individual microtubules in living interphase cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. molbiolcell.org [molbiolcell.org]

- 3. Vinblastine suppresses dynamics of individual microtubules in living interphase cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. molbiolcell.org [molbiolcell.org]

- 5. Binding of vinblastine to stabilized microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Immunostaining and time-lapse analysis of vinblastine-induced paracrystal formation in human A549 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quantitative analysis of the effect of microtubule-targeting drugs on the microtubule cytoskeleton of breast cancer cells with different invasive properties [comptes-rendus.academie-sciences.fr]

- 8. In vitro reconstitution of microtubule dynamics and severing imaged by label-free interference reflection microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. publications.mpi-cbg.de [publications.mpi-cbg.de]

- 10. benchchem.com [benchchem.com]

- 11. Measuring microtubule dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Kinetic analysis of tubulin exchange at microtubule ends at low vinblastine concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. journals.biologists.com [journals.biologists.com]

- 15. Kinetic stabilization of microtubule dynamic instability in vitro by vinblastine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Vinblastine Sulfate and Cell Cycle Arrest at the G2/M Phase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vinblastine (B1199706) sulfate (B86663), a vinca (B1221190) alkaloid derived from the Madagascar periwinkle (Catharanthus roseus), is a potent chemotherapeutic agent utilized in the treatment of various malignancies, including lymphomas, and testicular and breast cancers.[1][2] Its primary mechanism of action involves the disruption of microtubule dynamics, which are critical for the formation of the mitotic spindle during cell division.[1][3][4] This interference leads to a robust arrest of the cell cycle at the G2/M phase, ultimately triggering apoptotic cell death in rapidly proliferating cancer cells.[3][4][5] This technical guide provides an in-depth exploration of the molecular mechanisms underlying vinblastine-induced G2/M arrest, detailed experimental protocols for its characterization, a summary of key quantitative data, and a visualization of the pertinent signaling pathways.

Mechanism of Action: Disruption of Microtubule Dynamics

Vinblastine exerts its cytotoxic effects by binding to tubulin, the fundamental protein subunit of microtubules.[1][3] This binding inhibits the polymerization of tubulin into microtubules, essential cytoskeletal structures involved in cell division, intracellular transport, and maintenance of cell shape.[3] At low concentrations, vinblastine suppresses the dynamic instability of microtubules by reducing the rates of both their growth and shortening phases.[6][7][8][9] This "kinetic capping" of microtubule ends prevents the proper formation and function of the mitotic spindle, a crucial apparatus for the segregation of chromosomes during mitosis.[6][7][8] The inability to form a functional mitotic spindle activates the Spindle Assembly Checkpoint (SAC), a critical cellular surveillance mechanism, leading to a halt in cell cycle progression at the metaphase to anaphase transition.[10][11][12]

Quantitative Data on Vinblastine-Induced G2/M Arrest

The efficacy of vinblastine in inducing G2/M arrest is dose- and cell-type-dependent. The following tables summarize key quantitative data from various studies.

| Cell Line | Vinblastine Concentration | Observation | Reference |

| BS-C-1 | 3-64 nM | Potent suppression of microtubule dynamic instability without significant depolymerization. | [6][9] |

| BS-C-1 | 32 nM | 75% reduction in microtubule dynamicity. | [6][8][13] |

| HeLa | 20 ng/mL | Arrest with a bipolar spindle, indicating intact microtubule attachment but lack of tension. | [10] |

| HeLa | 1.5 µg/mL | Complete depolymerization of microtubules. | [10] |

| L1210 | Equitoxic concentrations | Accumulation of cells in the G2+M phase. | [14] |

| K562 | 0.6 µM | G2/M phase arrest observed at 8, 18, and 24 hours. | [15] |

| Suit2 | 500 nM | Dramatic shift of cells to the G2/M phase after 24 hours. | [16] |

Signaling Pathways in Vinblastine-Induced G2/M Arrest

The primary signaling pathway activated by vinblastine-induced microtubule disruption is the Spindle Assembly Checkpoint (SAC). The SAC ensures the fidelity of chromosome segregation by preventing the onset of anaphase until all chromosomes are properly attached to the mitotic spindle.

Spindle Assembly Checkpoint (SAC) Activation

Downstream Effects on Cell Fate

Prolonged G2/M arrest induced by vinblastine ultimately leads to apoptosis. This process involves the modulation of key cell cycle and apoptotic regulatory proteins.

-

Cyclin B1/CDK1 Complex: The master regulator of entry into mitosis, the Cyclin B1/CDK1 complex, accumulates in cells arrested in G2/M.[17][18][19]

-

Bcl-2 Family Proteins: Vinblastine treatment can lead to the phosphorylation and inactivation of anti-apoptotic Bcl-2 family members (e.g., Bcl-2, Bcl-xL) and the activation of pro-apoptotic members (e.g., Bax, Bak), tipping the balance towards cell death.[20][21][22][23]

-

Mcl-1 Degradation: Vinblastine can induce the phosphorylation and subsequent proteasomal degradation of the anti-apoptotic protein Mcl-1, a process that can be mediated by the Cdk1/cyclin B complex.[17][18]

Experimental Protocols

Cell Cycle Analysis by Flow Cytometry

This protocol details the analysis of cell cycle distribution in response to vinblastine treatment using propidium (B1200493) iodide (PI) staining.

Materials and Reagents:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound (stock solution in an appropriate solvent, e.g., water or DMSO)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Trypsin-EDTA (for adherent cells)

-

70% Ethanol, ice-cold

-

Propidium Iodide (PI) Staining Solution (e.g., 50 µg/mL PI in PBS)

-

RNase A Solution (e.g., 100 µg/mL in PBS)

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed cells at an appropriate density in multi-well plates to ensure they are in the logarithmic growth phase at the time of treatment.

-

Treatment: Treat cells with various concentrations of this compound and a vehicle control for a predetermined time course (e.g., 24, 48 hours).

-

Harvesting:

-

Adherent cells: Aspirate the medium, wash with PBS, and detach cells using Trypsin-EDTA. Neutralize trypsin with complete medium and transfer the cell suspension to a conical tube.

-

Suspension cells: Transfer the cell suspension directly to a conical tube.

-

-

Centrifugation: Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

-

Washing: Resuspend the cell pellet in 1 mL of cold PBS and centrifuge again.

-

Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cell pellet in PI/RNase A staining solution and incubate at room temperature in the dark for 30 minutes.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use a 488 nm laser for excitation and detect the PI fluorescence.

-

Data Analysis: Gate the single-cell population to exclude debris and aggregates. Generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blotting for Cell Cycle and Apoptotic Proteins

Procedure:

-

Cell Lysis: After treatment with vinblastine, wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Cyclin B1, CDK1, phospho-Bcl-2, Mcl-1, cleaved caspase-3, and a loading control like GAPDH or β-actin) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion

This compound remains a cornerstone of many chemotherapy regimens due to its potent anti-mitotic activity. Its ability to disrupt microtubule dynamics leads to a robust G2/M phase cell cycle arrest, primarily through the activation of the Spindle Assembly Checkpoint. The sustained arrest ultimately triggers the intrinsic apoptotic pathway, mediated by key regulators such as the Bcl-2 family proteins and the Cyclin B1/CDK1 complex. A thorough understanding of these molecular mechanisms and the application of the detailed experimental protocols provided in this guide are essential for researchers and drug development professionals working to optimize the therapeutic use of vinblastine and to develop novel anti-cancer agents that target the cell cycle.

References

- 1. m.youtube.com [m.youtube.com]

- 2. This compound - NCI [cancer.gov]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. Vinblastine induces acute, cell cycle phase-independent apoptosis in some leukemias and lymphomas and can induce acute apoptosis in others when Mcl-1 is suppressed - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Vinblastine suppresses dynamics of individual microtubules in living interphase cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Kinetic stabilization of microtubule dynamic instability in vitro by vinblastine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. molbiolcell.org [molbiolcell.org]

- 9. Vinblastine suppresses dynamics of individual microtubules in living interphase cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Spindle assembly checkpoint activation and silencing at kinetochores - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Spindle assembly checkpoint activation and silencing at kinetochores - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Flow cytometric evaluation of the cell cycle perturbations induced by S12363, a new vinca alkaloid derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Cell Cycle Arrest in G2/M Phase Enhances Replication of Interferon-Sensitive Cytoplasmic RNA Viruses via Inhibition of Antiviral Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Cdk1/cyclin B plays a key role in mitotic arrest-induced apoptosis by phosphorylation of Mcl-1, promoting its degradation and freeing Bak from sequestration - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Cdk1/cyclin B plays a key role in mitotic arrest-induced apoptosis by phosphorylation of Mcl-1, promoting its degradation and freeing Bak from sequestration. | Sigma-Aldrich [merckmillipore.com]

- 19. Frontiers | Cinobufagin Induces Cell Cycle Arrest at the G2/M Phase and Promotes Apoptosis in Malignant Melanoma Cells [frontiersin.org]

- 20. Vinblastine-induced Apoptosis Is Mediated by Discrete Alterations in Subcellular Location, Oligomeric Structure, and Activation Status of Specific Bcl-2 Family Members - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Vinblastine-induced apoptosis is mediated by discrete alterations in subcellular location, oligomeric structure, and activation status of specific Bcl-2 family members - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Vinblastine sensitizes leukemia cells to cyclin-dependent kinase inhibitors, inducing acute cell cycle phase-independent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Structure and Chemical Properties of Vinblastine Sulfate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinblastine (B1199706) sulfate (B86663) is a potent antineoplastic agent belonging to the vinca (B1221190) alkaloid class of drugs.[1] It is a salt of vinblastine, an alkaloid extracted from the Madagascar periwinkle plant, Catharanthus roseus.[1][2][3] Utilized for decades in chemotherapy, vinblastine is a cornerstone in the treatment of various cancers, including Hodgkin's lymphoma, testicular cancer, and breast cancer.[1][4] Its therapeutic effect is primarily attributed to its interaction with tubulin and the subsequent disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[1][5][6] This guide provides a detailed examination of the molecular structure, physicochemical properties, and mechanism of action of vinblastine sulfate, along with key experimental protocols for its analysis.

Molecular Structure

Vinblastine is a complex dimeric alkaloid, meaning it is composed of two distinct alkaloid units: catharanthine (B190766) (the indole (B1671886) moiety) and vindoline (B23647) (the dihydroindole moiety).[2] The crystal structure of this compound has been determined by X-ray crystallography, revealing intricate stereochemistry.[7][8]

A key structural feature is the 9-membered azacyclononane ring within the catharanthine portion.[7][8] Half of this ring is notably flat and coplanar with the indole ring, while the other half adopts a boat conformation and is fused to a piperidine (B6355638) ring in a chair conformation.[7][8] The molecular geometry shares similarities with the related vinca alkaloid, vincristine (B1662923), but differs in the orientation of the methoxycarbonyl group at the C18' position.[7][8]

Chemical Formula: C₄₆H₅₈N₄O₉ · H₂SO₄[2][9]

Physicochemical Properties

This compound is a white to off-white or slightly yellow crystalline powder.[2][3] It is hygroscopic and should be handled with care as a potent cytotoxic agent.[10][11] For storage, it should be preserved in tight, light-resistant containers in a freezer.[10]

The quantitative physicochemical properties of this compound are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₄₆H₆₀N₄O₁₃S | [2][3] |

| Molecular Weight | 909.05 - 909.1 g/mol | [2][3][5] |

| Appearance | White to off-white/slightly yellow crystalline powder | [2][3] |

| Melting Point | 267 °C (decomposes) | [9] |

| pH | 3.5 - 5.0 (in a 1.5 mg/mL aqueous solution) | [10] |

| Solubility | - Freely soluble in water | [2] |

| - Soluble in methanol | [2][11] | |

| - Soluble in DMSO (≥ 44 mg/mL) | [5] | |

| - Slightly soluble in ethanol | [2] | |

| pKa | pKa1 = 5.4; pKa2 = 7.4 (for Vinblastine base) | [12] |

Mechanism of Action and Signaling Pathway

The primary mechanism of action of this compound is the disruption of microtubule function.[1][6] This process is critical for cell division, particularly during mitosis.

-

Tubulin Binding: Vinblastine binds to β-tubulin dimers at a specific site, known as the vinca domain.[1][7]

-

Inhibition of Microtubule Assembly: This binding inhibits the polymerization of tubulin into microtubules, which are essential components of the cytoskeleton and the mitotic spindle.[1][6] At low concentrations, it suppresses microtubule dynamics, and at higher concentrations, it reduces the overall microtubule polymer mass.[6]

-

Mitotic Spindle Disruption: The failure to form a functional mitotic spindle prevents the proper alignment and segregation of chromosomes during mitosis.[1]

-

Metaphase Arrest: This disruption halts the cell cycle at the metaphase stage.[1][2][13]

-

Apoptosis Induction: The prolonged mitotic arrest triggers the intrinsic pathway of apoptosis (programmed cell death), leading to the selective elimination of rapidly proliferating cells, such as cancer cells.[1]

Beyond its primary antimitotic role, this compound has been shown to interfere with other cellular processes, including the metabolic pathways of amino acids (specifically, from glutamic acid to the citric acid cycle) and nucleic acid synthesis.[13][14][15] It also acts as an inhibitor of nicotinic acetylcholine (B1216132) receptors (nAChR) with an IC50 of 8.9 μM.[16][17]

Experimental Protocols

The characterization and quantification of this compound rely on several key analytical and biological techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for determining the purity and concentration of this compound in pharmaceutical formulations.[18]

Methodology:

-

Mobile Phase: A common mobile phase consists of a mixture of an aqueous buffer and organic solvents. For example, a mixture of a diethylamine/water solution (adjusted to pH 7.5 with phosphoric acid) and an acetonitrile/methanol solution.[10] Another validated method uses 90% methanol, 5% acetonitrile, and 5% of 0.1% orthophosphoric acid (pH 3.5).[18]

-

Column: A reverse-phase C18 or C8 column is typically used for separation.[11][19]

-

Flow Rate: A typical flow rate is between 1.0 and 2.0 mL/min.[20]

-

Detection: Ultraviolet (UV) detection is performed at a wavelength of approximately 262 nm or 269 nm.[11][20]

-

Procedure: A standard solution of USP this compound RS is prepared at a known concentration. The sample solution is also prepared. Equal volumes of the standard and sample are injected into the chromatograph, and the peak responses are measured to calculate the quantity of this compound.[10]

Spectroscopic and Spectrometric Characterization

Structural elucidation and confirmation of this compound are achieved using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR studies (¹H, ¹³C, ¹⁵N) are essential for the complete spectral characterization and structural identification of vinblastine and its related impurities.[21] These techniques provide detailed information about the chemical environment of each atom in the molecule, confirming its complex structure.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS), often coupled with liquid chromatography (LC-MS/MS), is used to determine the precise molecular weight and fragmentation patterns of the molecule.[21] This data confirms the elemental composition and aids in structural identification.

X-ray Crystallography

This technique is used to determine the three-dimensional atomic and molecular structure of a crystal.

Methodology:

-

Crystallization: this compound has been successfully crystallized using the hanging-drop vapor diffusion method.[7][8] In this protocol, a drop containing the purified this compound, a buffer, and a precipitant (like polyethylene (B3416737) glycol and lithium sulfate) is allowed to equilibrate with a larger reservoir of the precipitant solution.[7][8] Over time, as water vapor leaves the drop, the concentration of the molecule increases, leading to the formation of single crystals suitable for diffraction experiments.

-

Data Collection and Analysis: The crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to build a model of the electron density, from which the molecular structure is determined.[7][8]

In Vitro Cytotoxicity Assays (MTT/XTT)

These colorimetric assays are used to measure the cytotoxic (cell-killing) effects of this compound on cancer cell lines and to determine its half-maximal inhibitory concentration (IC50).[22]

Methodology (MTT Assay):

-

Cell Seeding: Cancer cells are seeded into a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[22]

-

Drug Treatment: The culture medium is replaced with a medium containing serial dilutions of this compound. Control wells receive medium with the vehicle solvent only. The plate is incubated for a set period (e.g., 24, 48, or 72 hours).[22]

-

MTT Incubation: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plate is incubated for 2-4 hours.[22] During this time, mitochondrial dehydrogenases in living cells cleave the tetrazolium ring, yielding purple formazan (B1609692) crystals.[22]

-

Solubilization: A solubilizing agent (e.g., DMSO or a specialized detergent) is added to each well to dissolve the formazan crystals.[22]

-

Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength between 500 and 600 nm. The amount of formazan produced is proportional to the number of viable cells.[22]

-

Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. A dose-response curve is generated to determine the IC50 value.[22]

The XTT assay is similar but produces a water-soluble formazan product, simplifying the protocol by removing the solubilization step.[22]

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. This compound | 143-67-9 [chemicalbook.com]

- 3. This compound | C46H60N4O13S | CID 5388983 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound | CAS:143-67-9 | Anti-mitotic agent | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]

- 6. Vinblastine - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Crystal structure of vinblastine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 9. Vinblastine = 97 HPLC 143-67-9 [sigmaaldrich.com]

- 10. newdruginfo.com [newdruginfo.com]

- 11. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 12. Vinblastine | C46H58N4O9 | CID 13342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. drugs.com [drugs.com]

- 14. Vinblastine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 15. myoncologysource.com [myoncologysource.com]

- 16. medchemexpress.com [medchemexpress.com]

- 17. selleckchem.com [selleckchem.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. uspnf.com [uspnf.com]

- 21. NMR and mass spectrometric characterization of vinblastine, vincristine and some new related impurities - part I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Vinblastine Sulfate Binding Site on Tubulin Subunits

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinblastine (B1199706), a key member of the Vinca (B1221190) alkaloid family, is a potent antimitotic agent widely employed in chemotherapy for various malignancies, including lymphomas, and breast and lung cancers.[1][2][3] Its therapeutic efficacy stems from its ability to disrupt microtubule dynamics, which are crucial for numerous cellular processes, most notably mitotic spindle formation during cell division.[3][4][5][6][7] This guide provides a comprehensive technical overview of the vinblastine binding site on the αβ-tubulin heterodimer, the fundamental building block of microtubules. We will delve into the precise location of the binding site, the molecular interactions governing the binding, quantitative binding data, and the experimental methodologies used to elucidate these details.

The Vinblastine Binding Site: A Molecular Wedge in Tubulin Assembly

Structural and biochemical studies have precisely mapped the vinblastine binding site, often referred to as the "Vinca domain." It is not located within a single tubulin subunit but rather at a critical interface between two αβ-tubulin heterodimers.[4][5][6][7][8][9]

-

Location: The binding site is situated at the longitudinal interface where the α-tubulin of one heterodimer (α2) contacts the β-tubulin of the adjacent heterodimer (β1) in a head-to-tail arrangement.[4][5][6][7][8] This strategic position is near the exchangeable GTP-binding site (E-site) on the β-tubulin subunit.[6][8]

-

Molecular Interaction: Vinblastine acts as a "molecular wedge," inserting itself into this inter-dimer interface.[8][10] This binding event physically obstructs the straight conformation required for the longitudinal association of tubulin dimers into protofilaments, the linear polymers that form the microtubule wall.[8]

-

Key Residues: High-resolution X-ray crystallography of the tubulin-vinblastine complex (e.g., PDB ID: 5J2T) has identified the specific amino acid residues that form the binding pocket.[11][12] The interaction involves residues from both the β1-tubulin and the α2-tubulin subunits.[13] Key interactions include hydrogen bonds and hydrophobic contacts. For instance, the C4 acetoxy group of vinblastine forms hydrogen bonds with Asn329 and Lys336 of the adjacent α-tubulin, while the methyl group fits into a hydrophobic pocket created by Ile332 and Ala333.[11] Theoretical studies have also highlighted the importance of residues such as B-Ser178, B-Asp179, B-Glu183, and B-Tyr210 from β-tubulin and C-Lys326, C-Asp327, and C-Lys336 from α-tubulin in stabilizing the complex.[14]

Consequences of Vinblastine Binding

The binding of vinblastine to this inter-dimer site has profound consequences for microtubule dynamics:

-

Inhibition of Polymerization: By preventing the proper longitudinal association of tubulin heterodimers, vinblastine potently inhibits microtubule assembly.[15][16][17]

-

Induction of Spiral Aggregates: Instead of forming straight protofilaments, the vinblastine-tubulin complexes self-associate into curved spiral aggregates.[4][5][6][7][8][10][15] This diverts the available tubulin pool away from microtubule formation.

-

Microtubule Destabilization: At substoichiometric concentrations, vinblastine can bind to the plus ends of existing microtubules, kinetically capping them and suppressing their dynamic instability—the switching between growth and shortening phases that is vital for their function.[18] At higher concentrations, it leads to the depolymerization of microtubules.[19]

The overall effect is a complete disruption of the microtubule network, leading to mitotic arrest and, ultimately, apoptosis of the cancer cell.

Caption: Logical flow of vinblastine's mechanism of action.

Quantitative Analysis of Vinblastine-Tubulin Interaction

The affinity of vinblastine for tubulin has been quantified using various biophysical techniques. The binding process is complex, often described by models that account for both the initial drug binding to tubulin dimers and the subsequent self-association of the drug-tubulin complexes.

| Parameter | Value | Method | Conditions | Reference |

| Ka (app) | (7.7 ± 0.5) x 104 M-1 | Fluorescence Anisotropy | 25°C, using a fluorescent vinblastine analog (F-VLB) | [20] |

| Ka | ~3-4 x 103 M-1 | Radiolabeled Binding | Binding to taxol-stabilized microtubules | [19] |

| Stoichiometry | 1.4-1.7 sites/tubulin | Radiolabeled Binding | Binding to taxol-stabilized microtubules | [19] |

| IC50 | 0.5 µM | Microtubule Assembly Assay | In vitro, using a fluorescent vinblastine analog (F-VLB) | [20] |

| IC50 | 4.8 µM | Microtubule Assembly Assay | In vitro, using vinblastine-4'-anthranilate | [21] |

| Binding Affinity (K1) | Identical for Vinblastine, Vincristine, Vinorelbine (B1196246) | Sedimentation Velocity | The affinity of the drug for individual tubulin heterodimers | [15][16] |

| Overall Affinity (K1K2) | Vincristine > Vinblastine > Vinorelbine | Sedimentation Velocity | Reflects both initial binding and subsequent self-association | [15][16] |

Note: Binding constants can vary significantly depending on the experimental technique, tubulin source, buffer conditions, temperature, and the presence of nucleotides (GTP/GDP). The data presented highlights the range of reported values.

Experimental Protocols for Studying the Vinblastine-Tubulin Interaction

A variety of sophisticated experimental techniques have been essential in characterizing the vinblastine binding site and its effects on tubulin.

X-ray Crystallography

This technique provides atomic-level structural information of the drug-protein complex.

-

Objective: To determine the three-dimensional structure of vinblastine bound to tubulin.

-

Methodology:

-

Protein Complex Preparation: Tubulin is inherently difficult to crystallize. To overcome this, it is often co-complexed with a stabilizing protein, such as the stathmin-like domain of RB3 (T2R complex), which prevents tubulin self-assembly into larger, heterogeneous aggregates but preserves the protofilament-like interface where vinblastine binds.[9][10]

-

Crystallization: The purified T2R-tubulin complex is crystallized, often by vapor diffusion.

-

Soaking or Co-crystallization: The crystals are then soaked in a solution containing vinblastine, allowing the drug to diffuse into the binding site. Alternatively, vinblastine is included in the crystallization mixture from the start (co-crystallization).[6]

-

Data Collection: The crystals are exposed to a high-intensity X-ray beam (typically from a synchrotron source). The diffraction pattern is recorded.

-

Structure Determination: The diffraction data is processed to calculate an electron density map, into which the atomic model of the tubulin-vinblastine complex is built and refined.[10][12]

-

Fluorescence Spectroscopy

This method is highly versatile for studying binding events in solution.[22]

-

Objective: To determine binding affinity (Kd or Ka), stoichiometry, and to probe the environment of the binding site.

-

Methodology:

-

Fluorescent Probes: A fluorescent analog of vinblastine is synthesized, such as 17-deacetyl-O-(3-carbonylamino-7-diethylaminocoumarin) vinblastine (F-VLB) or vinblastine-4'-anthranilate.[20][21] These probes are designed to retain high affinity for tubulin.

-

Titration: A fixed concentration of the fluorescent vinblastine analog is titrated with increasing concentrations of purified tubulin.

-

Data Acquisition: Changes in fluorescence properties upon binding are monitored. These can include:

-

Fluorescence Intensity: Binding to tubulin often places the fluorophore in a more non-polar environment, leading to an increase in quantum yield (brighter fluorescence).[20][21]

-

Emission Maximum: A blue shift (shift to a shorter wavelength) in the emission maximum can also indicate binding.[20][21]

-

Fluorescence Anisotropy/Polarization: The larger size of the tubulin-drug complex causes it to tumble more slowly in solution compared to the free drug, resulting in a significant increase in anisotropy. This change is highly sensitive to the fraction of bound ligand.[20]

-

-

Data Analysis: The changes in the fluorescence signal are plotted against the tubulin concentration. The data are then fitted to a binding isotherm equation to calculate the equilibrium dissociation constant (Kd).[22]

-

Competitive Assays: To confirm the binding site, a competition experiment is performed where the fluorescent probe and tubulin are incubated with increasing concentrations of unlabeled vinblastine. A decrease in the fluorescence signal indicates that the unlabeled drug is displacing the fluorescent probe, confirming they share the same binding site.[22][23]

-

Radioligand Binding Assay

This is considered a "gold standard" method for accurately quantifying receptor-ligand interactions.[24][25]

-

Objective: To determine the binding affinity (Kd) and the number of binding sites (Bmax).

-

Methodology:

-

Radioligand Preparation: Vinblastine is labeled with a radioactive isotope, typically tritium (B154650) (3H).

-

Incubation: A constant concentration of the biological sample (e.g., purified tubulin, cell lysates, or stabilized microtubules) is incubated with varying concentrations of the [3H]-vinblastine until equilibrium is reached.[26][27]

-

Separation of Bound and Free Ligand: A critical step is to separate the tubulin-bound radioligand from the unbound radioligand. This is commonly achieved by rapid filtration through a filter that retains the protein but allows the free ligand to pass through.[24]

-

Quantification: The radioactivity retained on the filter is measured using a scintillation counter.

-

Non-specific Binding: To determine non-specific binding, a parallel set of experiments is run in the presence of a large excess of unlabeled vinblastine, which saturates the specific binding sites.

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The specific binding data is then analyzed using Scatchard plots or non-linear regression to determine Kd and Bmax.[24][25]

-

Analytical Ultracentrifugation (AUC)

AUC, specifically the sedimentation velocity method, is a powerful technique for studying the size, shape, and interactions of macromolecules in solution.

-

Objective: To characterize the vinblastine-induced self-association of tubulin.

-

Methodology:

-

Sample Preparation: Samples of purified tubulin are prepared with varying concentrations of vinblastine.

-

Sedimentation Velocity Run: The samples are subjected to high centrifugal force in an analytical ultracentrifuge. The movement of the tubulin (and its aggregates) is monitored over time using an optical detection system.

-

Data Analysis: The rate at which the molecules sediment is used to determine their sedimentation coefficient (s-value). An increase in the weight-average sedimentation coefficient with increasing vinblastine concentration indicates drug-induced self-association.[15][28] By analyzing the data with specific binding models (e.g., isodesmic ligand-mediated self-association), one can extract equilibrium constants for both the initial drug binding and the subsequent polymerization steps.[15][16]

-

Caption: Experimental workflow for characterizing the vinblastine binding site.

Conclusion

The binding site for this compound on tubulin is a well-defined pocket at the longitudinal interface between two tubulin heterodimers. By inserting into this site, vinblastine physically prevents the incorporation of tubulin dimers into growing microtubules, favoring the formation of non-functional spiral aggregates. This disruption of microtubule dynamics is the cornerstone of its potent antimitotic and anti-cancer activity. A combination of X-ray crystallography, fluorescence spectroscopy, radioligand binding assays, and analytical ultracentrifugation has been instrumental in building a detailed molecular and quantitative understanding of this critical drug-target interaction. This knowledge continues to inform the development of new Vinca alkaloids and other microtubule-targeting agents with improved efficacy and reduced toxicity for cancer therapy.

References

- 1. Metabolites of Vinca Alkaloid Vinblastine: Tubulin Binding and Activation of Nausea-Associated Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. taylorfrancis.com [taylorfrancis.com]

- 3. Immunostaining and time-lapse analysis of vinblastine-induced paracrystal formation in human A549 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-Cancer Agents in Medicinal Chemistry [rjsocmed.com]

- 5. Tubulin-based structure-affinity relationships for antimitotic Vinca alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. farmamol.web.uah.es [farmamol.web.uah.es]

- 7. benthamdirect.com [benthamdirect.com]

- 8. researchgate.net [researchgate.net]

- 9. The binding of vinca domain agents to tubulin: structural and biochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structural basis for the regulation of tubulin by vinblastine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. rcsb.org [rcsb.org]

- 13. researchgate.net [researchgate.net]

- 14. Theoretical insight into the structural mechanism for the binding of vinblastine with tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Interaction of vinca alkaloids with tubulin: a comparison of vinblastine, vincristine, and vinorelbine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Differential in vitro association of vinca alkaloid-induced tubulin spiral filaments into aggregated spirals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Vinblastine suppresses dynamics of individual microtubules in living interphase cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Binding of vinblastine to stabilized microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Interaction of tubulin with a new fluorescent analogue of vinblastine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Localization of the vinblastine-binding site on beta-tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Investigating Tubulin-Drug Interaction Using Fluorescence Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. giffordbioscience.com [giffordbioscience.com]

- 25. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 26. A radioligand binding assay for antitubulin activity in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Radioligand Binding Assays: A Lost Art in Drug Discovery? - Oncodesign Services [oncodesign-services.com]

- 28. Methods for Studying Vinca Alkaloid Interactions With Tubulin | Springer Nature Experiments [experiments.springernature.com]

Early In Vitro Studies of Vinblastine Cytotoxicity: A Technical Guide

This technical guide provides an in-depth analysis of early in vitro studies on the cytotoxicity of vinblastine (B1199706), a vinca (B1221190) alkaloid widely used in chemotherapy. The document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of vinblastine's mechanism of action, cytotoxic effects, and the experimental methodologies used to assess them.

Core Mechanism of Action: Microtubule Disruption

Vinblastine exerts its cytotoxic effects primarily by interfering with microtubule dynamics.[1][2] At low concentrations, it suppresses the dynamic instability of microtubules, which are crucial for forming the mitotic spindle during cell division.[1][3] This suppression leads to an M-phase-specific cell cycle arrest.[1] At higher concentrations, vinblastine leads to a reduction in microtubule polymer mass.[1] The drug binds to tubulin, inhibiting its assembly into microtubules.[1][4] This disruption of microtubule formation prevents the proper alignment and separation of chromosomes during mitosis, ultimately triggering programmed cell death, or apoptosis.[2]

Studies have shown that vinblastine has differential effects on the plus and minus ends of microtubules. It stabilizes the plus ends by suppressing growth and shortening rates, while destabilizing the minus ends by increasing the frequency of "catastrophe" events (a switch from growth to shortening).[5][6] This dual action contributes significantly to the disruption of mitotic spindle function.[5][6]

Quantitative Analysis of Vinblastine Cytotoxicity

The cytotoxic effects of vinblastine have been quantified in numerous in vitro studies across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to determine the potency of the drug.

Table 1: IC50 Values of Vinblastine in Various Cancer Cell Lines (Continuous Exposure)

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| L1210 | Mouse Leukemia | 4.0 | [7] |

| S49 | Mouse Lymphoma | 3.5 | [7] |

| Neuroblastoma | Mouse Neuroblastoma | 15 | [7] |

| HeLa | Human Cervical Cancer | 2.6 | [7] |

| HL-60 | Human Promyelocytic Leukemia | 5.3 | [7] |

| A549 | Human Lung Carcinoma | Not specified, but sensitive | [8] |

| RERF-LC-sq1 | Human Lung Squamous Cell Carcinoma | Variable | [8] |

| H358 | Human Bronchioalveolar Carcinoma | Variable | [8] |

| LC-1F | Not specified | Variable | [8] |

| A375 | Human Malignant Melanoma | 2.2 µg/mL (approximately 2700 nM) | [9] |

Table 2: IC50 Values of Vinblastine in Various Cancer Cell Lines (Short-Term Exposure - 4 hours)

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| L1210 | Mouse Leukemia | 380 | [7] |

| HL-60 | Human Promyelocytic Leukemia | 900 | [7] |